2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone
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Overview
Description
2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes a benzylamino group, a pyrrolidinyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a pyrimidinone derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-[(benzylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one
- 2-(benzylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone hydrochloride
- 2-Benzylamino-4-methylpyridine
Uniqueness
2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H22N6O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(benzylamino)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H22N6O/c1-14-16(13-22-20(23-14)26-9-5-6-10-26)17-11-18(27)25-19(24-17)21-12-15-7-3-2-4-8-15/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H2,21,24,25,27) |
InChI Key |
LGARTBVXKSREQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NCC3=CC=CC=C3)N4CCCC4 |
Origin of Product |
United States |
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